3-cyclobutyl-2,2-difluoropropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyl-2,2-difluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-5-2-1-3-5/h5H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSTZAOVNBKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclobutyl 2,2 Difluoropropanoic Acid and Its Analogs
Strategies for Geminal Difluorination at the Alpha-Position
The incorporation of a difluoromethyl group adjacent to a carboxylic acid is a key structural feature of the target molecule. This motif is often sought in medicinal chemistry as the CF₂ group can act as a bioisostere for a carbonyl group, an ether oxygen, or other functional groups, influencing the molecule's physicochemical properties. beilstein-journals.orgnih.gov Several strategies have been developed for achieving this transformation.
Electrophilic Fluorination Approaches
Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. This approach involves the reaction of a nucleophilic carbon center, such as an enolate or a silyl (B83357) enol ether derived from a carboxylic acid precursor, with a reagent that delivers an electrophilic fluorine atom ("F⁺").
One of the most common electrophilic fluorinating reagents is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). google.com For the synthesis of α-fluorocarboxylic acids, a divergent strategy has been developed using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org Under non-aqueous conditions, this method leads to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org Another approach involves the reaction of ketene (B1206846) acetals, derived from the corresponding acids or esters, with acetyl hypofluorite (B1221730) (AcOF), which can be prepared directly from elemental fluorine. nih.gov This method is effective even for branched carboxylic acid derivatives. nih.gov
A novel method utilizes elemental sulfur to mediate the deoxyfluorination of carboxylic acids with Selectfluor. organic-chemistry.orgresearchgate.net This metal-free reaction proceeds under mild conditions and avoids the formation of acid anhydride (B1165640) byproducts. Mechanistic studies suggest the in situ generation of reactive sulfur-fluorine species, such as an S₈-fluoro-sulfonium cation and an S₈-difluoride, which mediate the fluorine transfer. organic-chemistry.orgresearchgate.net Palladium-catalyzed electrophilic fluorination has also been explored, where a Pd(IV)-F complex acts as a combined fluoride (B91410) shuttle and a two-electron oxidant, capable of fluorinating a range of nucleophiles. nih.gov
Nucleophilic Fluorination Approaches
Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride ion source. The synthesis of alkyl fluorides via the Finkelstein reaction, which uses metal fluoride salts to displace halides or pseudohalides, is a classic example. ucla.edu However, the poor nucleophilicity and high basicity of the fluoride ion present significant challenges. ucla.edu
To overcome these hurdles, various reagents and promoter systems have been developed. For instance, an unbalanced ion pair promoter, consisting of a bulky cation and a small anion, has been shown to greatly accelerate nucleophilic fluorinations with potassium fluoride (KF). organic-chemistry.org Copper-catalyzed insertion of hydrogen fluoride (HF) into α-diazocarbonyl compounds using KF and hexafluoroisopropanol provides another route to α-fluorocarbonyl derivatives under mild conditions. organic-chemistry.org In the context of creating geminal difluoro compounds, the fluorination of gem-dihalides is a viable method. researchgate.net
Direct nucleophilic fluorination of hydroxyl groups in uridine (B1682114) analogues has been explored using reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. nih.gov While these attempts were initially challenging, they highlight the ongoing efforts to functionalize C-O bonds directly with fluoride. nih.gov Mechanistic studies on nucleophilic fluorination using precursors like N-difluoromethyltriazolium triflate show a competition between the desired Sₙ2 pathway and an undesired difluorocarbene formation route. nih.gov
Deoxyfluorination of Carboxylic Acids to Acyl Fluorides
A powerful and common strategy for accessing α,α-difluoro carboxylic acids involves the preparation and subsequent transformation of an intermediate acyl fluoride. Acyl fluorides are valuable synthetic intermediates due to their balanced stability and reactivity. cas.cnnih.gov They can be synthesized directly from carboxylic acids via deoxyfluorination, replacing the hydroxyl group with a fluorine atom.
A variety of reagents have been developed for this transformation. Sulfur-based reagents like DAST and the more thermally stable Deoxo-Fluor are effective but can be hazardous. nih.govorganic-chemistry.org Milder and more user-friendly solid reagents have been introduced, such as (Me₄N)SCF₃, which efficiently converts aliphatic and aromatic carboxylic acids to acyl fluorides at room temperature without the need for a base or additives. organic-chemistry.orgchemistryviews.org Another bench-stable, all-carbon reagent, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), also facilitates the deoxyfluorination of a wide range of carboxylic acids under neutral conditions. cas.cnacs.org
Recent advancements include the use of 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) and an in situ generated pyridinium (B92312) trifluoromethoxide salt (PyOCF₃) for the synthesis of acyl fluorides under mild conditions. nih.govnih.gov Sulfur tetrafluoride (SF₄) has also been employed in continuous flow setups, offering an improved safety profile for its use. acs.org
Table 1: Selected Reagents for Deoxyfluorination of Carboxylic Acids to Acyl Fluorides
| Reagent | Key Features | Reference(s) |
|---|---|---|
| (Me₄N)SCF₃ | Bench-stable solid; base- and additive-free; room temperature. | organic-chemistry.orgchemistryviews.org |
| CpFluor | Bench-stable, all-carbon reagent; neutral conditions. | cas.cnorganic-chemistry.orgacs.org |
| Deoxo-Fluor | More thermally stable than DAST; effective for various carbonyls. | organic-chemistry.org |
| BT-SCF₃ | Mild, operationally simple conditions; allows for one-pot amidation. | nih.gov |
| PyOCF₃ (in situ) | Formed from stable precursors; wide substrate scope. | nih.gov |
| Sulfur Tetrafluoride (SF₄) | Used in continuous flow for improved safety; converts acids to acyl fluorides or trifluoromethyl groups. | acs.org |
| Selectfluor / S₈ | Metal-free; avoids acid anhydride byproducts. | organic-chemistry.orgresearchgate.net |
Fluorination of Alkenes and Carbonyl Compounds
Alternative pathways to α,α-difluorinated structures involve the fluorination of alkene or carbonyl precursors. The direct 1,2-difluorination of alkenes can be challenging but has been achieved using reagents like xenon difluoride (XeF₂) or combinations such as p-iodotoluene difluoride with an HF source. nih.gov A catalytic, metal-free method has been developed using an aryl iodide catalyst with m-chloroperbenzoic acid (mCPBA) as the oxidant and HF-pyridine as the fluoride source. nih.gov
The conversion of a carbonyl group (ketone or aldehyde) to a geminal difluoro group is a direct and synthetically useful transformation. One method involves the reaction of the carbonyl compound with dibromodifluoromethane (B1204443) and zinc, which is thought to proceed via a difluorocarbene intermediate. rsc.org Another efficient, two-step procedure involves converting the ketone or aldehyde into its 1,3-dithiolane (B1216140) derivative. illinois.eduiaea.org This intermediate is then treated with a combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and pyridinium poly(hydrogen fluoride), which cleaves the dithiolane and installs the two fluorine atoms. illinois.eduiaea.org A Wittig-type olefination using reagents like (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and triphenylphosphine (B44618) can convert carbonyl compounds into 1,1-difluoroalkenes, which are versatile precursors for difluoromethyl compounds. beilstein-journals.orgnih.gov
Table 2: Methods for Geminal Difluorination via Carbonyl and Alkene Precursors
| Precursor | Method/Reagents | Product Type | Reference(s) |
|---|---|---|---|
| Carbonyl (Ketone/Aldehyde) | Dibromodifluoromethane / Zinc | Gem-difluoroalkane | rsc.org |
| Carbonyl (Ketone/Aldehyde) | 1) 1,2-Ethanedithiol; 2) DBDMH / HF-Pyridine | Gem-difluoroalkane | illinois.eduiaea.org |
| Carbonyl (Aldehyde/Ketone) | TMSCF₂Cl / PPh₃ | Gem-difluoroalkene | beilstein-journals.orgnih.gov |
| Alkene | Aryl Iodide (cat.), mCPBA, HF-Pyridine | Vicinal difluoride | nih.gov |
Construction of the Cyclobutyl Substituent
The cyclobutane (B1203170) ring is a strained four-membered carbocycle that imparts unique conformational constraints on molecules. baranlab.org Its inclusion in drug candidates can influence properties such as metabolic stability and binding affinity. rsc.org The synthesis of substituted cyclobutanes is a well-established field of organic chemistry.
Cyclobutane Ring Formation Reactions
A variety of synthetic methods are available for constructing the cyclobutane core. nih.gov Perhaps the most common and versatile method is the [2+2] cycloaddition reaction. baranlab.orgnih.gov This can be achieved photochemically, often using a sensitizer (B1316253) like acetone (B3395972) or benzophenone (B1666685) to promote the reaction between two olefinic substrates. baranlab.org A photosensitized [2+2] cycloaddition with vinyl boronate esters provides access to complex and densely functionalized cyclobutane scaffolds that are suitable for further diversification. nih.gov Ruthenium-based photocatalysts can also promote the [2+2] heterodimerization of dissimilar acyclic enones under visible light. organic-chemistry.org
Ring expansion and contraction reactions are also powerful tools. For instance, cyclopropylcarbinol systems can undergo ring expansion to form cyclobutanones. nih.gov Conversely, a stereoselective synthesis of substituted cyclobutanes has been developed via the contraction of readily available pyrrolidine (B122466) derivatives. chemistryviews.org This reaction is proposed to proceed through a 1,4-biradical intermediate that cyclizes to form the four-membered ring. chemistryviews.org Other methods include the ring opening of bicyclo[1.1.1]propellane and the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborates with aryl chlorides to furnish aryl cyclobutanes. organic-chemistry.org
Table 3: Selected Methods for Cyclobutane Ring Formation
| Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| [2+2] Photocycloaddition | Light-induced reaction of two alkenes to form a cyclobutane ring. | Can be sensitized (e.g., acetone) or photocatalyzed (e.g., Ru(bipy)₃Cl₂). | baranlab.orgorganic-chemistry.orgnih.gov |
| [2+2] Cycloaddition of Vinyl Boronates | Photosensitized cycloaddition providing functionalized cyclobutane boronate esters. | Products are versatile building blocks for further synthesis. | nih.gov |
| Pyrrolidine Ring Contraction | Stereoselective conversion of polysubstituted pyrrolidines to cyclobutanes. | Uses hydroxy(tosyloxy)iodobenzene (HTIB). | chemistryviews.org |
| Ring Expansion Reactions | Expansion of cyclopropanol (B106826) or cyclopropylcarbinol derivatives. | Reliable method for preparing cyclobutanones. | nih.gov |
| Bicyclo[1.1.1]propellane Ring Opening | Copper- or Nickel-catalyzed reactions with alkynes or alkenes. | Provides access to spirocyclic and other complex cyclobutanes. | organic-chemistry.org |
Assembly of the 3-cyclobutyl-2,2-difluoropropanoic acid Skeleton
The construction of the core structure of this compound is achieved through various carbon-carbon bond-forming reactions, homologation strategies, and one-pot procedures.
Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Coupling)
Reformatsky Reaction: A prominent method for the synthesis of the this compound skeleton is the Reformatsky reaction. rsc.org This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, known as a Reformatsky enolate. This enolate then adds to a carbonyl compound, such as an aldehyde or ketone. rsc.org
For the synthesis of our target molecule, cyclobutanecarboxaldehyde (B128957) would be reacted with an ethyl α,α-dihaloacetate, such as ethyl bromodifluoroacetate, in the presence of activated zinc. The reaction proceeds through the formation of a zinc enolate which then attacks the carbonyl carbon of cyclobutanecarboxaldehyde. Subsequent acidic workup yields the β-hydroxy ester, which can then be deoxygenated to afford the ethyl ester of this compound. Subsequent hydrolysis of the ester furnishes the final carboxylic acid.
The general mechanism for the Reformatsky reaction is as follows:
Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester. rsc.org
Enolate formation: The resulting organozinc compound rearranges to form a zinc enolate. rsc.org
Nucleophilic addition: The zinc enolate adds to the carbonyl group of the aldehyde or ketone. rsc.org
Workup: Acidic workup protonates the resulting alkoxide to give the β-hydroxy ester. rsc.org
Alkylation of Difluoroenolates: An alternative approach involves the alkylation of a pre-formed difluoroenolate with a suitable cyclobutyl electrophile. For instance, a lithium enolate of a difluoroacetic acid derivative can be generated using a strong base like lithium diisopropylamide (LDA). This enolate can then be reacted with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide) to form the desired carbon-carbon bond.
Homologation Strategies for Carboxylic Acids
The Arndt-Eistert reaction provides a viable method for the one-carbon homologation of carboxylic acids, which could be adapted for the synthesis of this compound. organic-chemistry.orgwikipedia.org This multi-step sequence begins with the conversion of a carboxylic acid to its corresponding acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or under thermal or photochemical conditions, to form a ketene. youtube.com This ketene can then be trapped by a nucleophile, such as water, to produce the homologated carboxylic acid. youtube.com
In the context of synthesizing the target molecule, a difluorinated cyclobutylacetic acid derivative could potentially be homologated, although direct difluorination at the α-position of a cyclobutylacetic acid is challenging. A more plausible, albeit lengthy, route would involve the homologation of cyclobutanecarboxylic acid itself to produce cyclobutylacetic acid, which would then require subsequent difluorination.
One-Pot and Cascade Synthesis Approaches
One-pot and cascade reactions offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask without the isolation of intermediates. wikipedia.org While a specific one-pot synthesis for this compound is not prominently described, the principles can be applied.
For instance, a one-pot procedure could be envisioned where the formation of the Reformatsky reagent from ethyl bromodifluoroacetate and zinc occurs in the presence of cyclobutanecarboxaldehyde, leading directly to the β-hydroxy ester intermediate. Subsequent in-situ dehydration and hydrolysis could potentially yield the target acid in a streamlined process.
Cascade reactions involving cyclobutane precursors have been reported, for example, in the synthesis of highly functionalized cyclobutene (B1205218) derivatives through radical-mediated processes. rsc.org Such strategies, while not directly yielding the target molecule, highlight the potential for developing novel cascade approaches for the synthesis of functionalized cyclobutanes.
Asymmetric Synthesis of Enantiopure this compound Derivatives
The development of stereoselective methods to access enantiopure this compound is crucial for its potential use in pharmaceuticals. Asymmetric synthesis can be achieved through the use of chiral auxiliaries or chiral ligands to control the stereochemical outcome of the key bond-forming reactions.
Chiral Auxiliary and Ligand-Controlled Methods
Chiral Auxiliaries in Reformatsky-type Reactions: A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. In the context of the aza-Reformatsky reaction (the addition of a Reformatsky reagent to an imine), chiral sulfinylimines have been employed to achieve high diastereoselectivity. For example, the reaction of ethyl bromodifluoroacetate with chiral α-oxygenated sulfinylimines under Honda-Reformatsky conditions (using Et₂Zn and RhCl(PPh₃)₃) has been shown to proceed with excellent diastereoselectivity. organic-chemistry.orgnih.gov The configuration of the resulting stereocenter is dictated by the chirality of the sulfinyl group. nih.gov This methodology could be adapted by using a chiral imine derived from cyclobutanecarboxaldehyde.
| Electrophile | Reagent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| α-oxygenated sulfinylimine | Ethyl bromodifluoroacetate, Et₂Zn, RhCl(PPh₃)₃ | N-tert-butylsulfinyl | >94:6 | organic-chemistry.org |
Chiral Ligands in Reformatsky Reactions: An alternative to chiral auxiliaries is the use of chiral ligands in catalytic amounts to induce enantioselectivity. The enantioselective Reformatsky reaction of aldehydes with ethyl iodoacetate has been successfully achieved using chiral prolinol-based ligands in the presence of Me₂Zn. acs.org This approach has demonstrated high yields and enantioselectivities for a range of aldehydes. acs.org Applying this methodology to cyclobutanecarboxaldehyde with a difluoroacetate (B1230586) reagent could provide a direct route to enantiomerically enriched β-hydroxy ester precursors.
| Aldehyde | Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Aryl aldehydes | Ethyl iodoacetate, Me₂Zn | Prolinol derivative | 88-95 | 93-96 | acs.org |
| Dimethyl-substituted aryl aldehydes | Ethyl iodoacetate, Me₂Zn | Prolinol derivative | 92-95 | 77-91 | acs.org |
Asymmetric Alkylation using Chiral Auxiliaries: The asymmetric alkylation of enolates derived from chiral auxiliaries is a well-established method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. Evans' chiral oxazolidinone auxiliaries are widely used for this purpose. An N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which is subsequently cleaved to reveal the chiral carboxylic acid derivative. This method could potentially be applied by using a difluoroacetyl-substituted chiral oxazolidinone and a cyclobutyl electrophile.
Asymmetric Catalysis in Fluorination and Cyclization
The stereocontrolled synthesis of this compound presents a significant challenge due to the need to control the stereochemistry of the cyclobutane ring and potentially a chiral center if the substitution on the ring makes it so. Asymmetric catalysis offers powerful strategies to address these challenges, primarily through two key approaches: enantioselective fluorination and enantioselective cyclization.
Enantioselective Fluorination Strategies
While the direct asymmetric synthesis of this compound has not been extensively documented, analogous transformations provide a roadmap for potential synthetic routes. The introduction of the gem-difluoro unit in an enantioselective manner is a key step. One promising approach involves the use of chiral catalysts to control the fluorination of a suitable precursor. For instance, the enantioselective 1,2-difluorination of alkenes has been achieved using chiral aryl iodide catalysts. chemistryviews.orgnih.govacs.org These reactions, which employ a fluoride source like HF-pyridine and a stoichiometric oxidant, can produce vicinal difluorides with high enantioselectivity. chemistryviews.orgnih.govacs.org Although this provides a vicinal difluoro- compound, it highlights the potential of chiral iodine-based reagents in asymmetric fluorination.
Another strategy involves the use of chiral phase-transfer catalysts. Anionic chiral phase-transfer catalysts, such as chiral phosphate (B84403) anions, have been successfully used for the enantioselective fluorocyclization of olefins, demonstrating their potential in creating chiral fluorinated molecules. researchgate.net
Enantioselective Cyclization Strategies
The construction of the cyclobutane ring with controlled stereochemistry is another critical aspect. Catalytic enantioselective [2+2] cycloadditions are a powerful tool for the synthesis of chiral cyclobutanes and cyclobutenes. nih.gov These reactions provide access to a wide array of enantiomerically enriched four-membered rings. nih.gov For example, gold(I) catalysts have been employed in the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes to furnish cyclobutenes with high enantioselectivity. nih.govacs.org These cyclobutenes can then be further functionalized to the desired cyclobutane derivatives.
More recent advancements include cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, to produce enantioenriched cyclobutane derivatives. chemistryviews.org The enantioselective synthesis of cyclobutylboronates through the asymmetric borylation of cyclobutenes also presents a versatile method for obtaining chiral cyclobutane building blocks. thieme-connect.de
A plausible, albeit challenging, synthetic approach for chiral this compound could involve the asymmetric [2+2] cycloaddition of a suitable difluoroalkene with an appropriate alkene, or the asymmetric fluorination of a pre-formed cyclobutyl-containing precursor.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Aryl Iodide | Cinnamamides | Vicinal difluorides | Up to 94% | nih.gov |
| Chiral Anionic Phase-Transfer Catalyst | Olefins | Fluorinated cyclized products | High | researchgate.net |
| Non-C2 Symmetric Digold(I) Catalysts | Terminal alkynes and alkenes | Cyclobutenes | Up to 99% | nih.govacs.org |
| Iridium Catalyst and Photosensitizer | Cinnamyl alcohols and allyl acetates | Oxa- nih.govacs.org-bicyclic heptanes | Excellent | chemistryviews.org |
| Copper-catalyzed Hydroboration | Cyclobutenes | Chiral cyclobutylboronates | Up to 90% | thieme-connect.de |
Biocatalytic Approaches to Fluorinated Compounds
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral fluorinated compounds, offering high selectivity under mild reaction conditions. nih.govresearchgate.net For a molecule like this compound, biocatalytic methods can be envisioned for the resolution of a racemic mixture or for the asymmetric synthesis of a chiral precursor.
Enzymatic Kinetic Resolution
A common biocatalytic strategy for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. mdpi.comresearchgate.net This approach utilizes enzymes that selectively act on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, lipases are frequently employed. nih.govmdpi.comresearchgate.net For example, the hydrolysis of a racemic ester of this compound could be catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or Burkholderia cepacia lipase, to selectively produce one enantiomer of the carboxylic acid, while the other enantiomer remains as the unreacted ester. mdpi.commdpi.com This method has been successfully applied to the resolution of various fluorinated arylcarboxylic acids, achieving high enantiomeric excess for both the resulting acid and the unreacted ester. mdpi.comresearchgate.net
Fluoroacetate dehalogenases are another class of enzymes that can be used for the kinetic resolution of α-fluorocarboxylic acids. acs.org These enzymes catalyze the cleavage of the carbon-fluorine bond in one enantiomer, leading to the formation of an α-hydroxycarboxylic acid and leaving the other enantiomer of the α-fluorocarboxylic acid untouched. acs.org
Biocatalytic Desymmetrization
Another elegant biocatalytic approach is the desymmetrization of prochiral or meso compounds. mdpi.comsioc-journal.cn While not directly applicable to a pre-existing racemic mixture of the final product, this strategy could be employed in the synthesis of a chiral cyclobutyl precursor. For instance, the selective enzymatic modification of a symmetrical dinitrile or diketone containing a cyclobutane ring could generate a chiral intermediate with high enantiopurity. mdpi.comsioc-journal.cn
Other Biocatalytic Transformations
Transaminases are valuable biocatalysts for the synthesis of chiral amines, which can serve as versatile precursors for other functional groups. sci-hub.senih.govmdpi.comrsc.org A prochiral ketone containing a cyclobutyl and a difluoromethyl group could potentially be a substrate for a transaminase to produce a chiral amine with high enantioselectivity. This amine could then be converted to the desired carboxylic acid through further chemical steps.
The use of ene reductases for the asymmetric reduction of α-fluoroenones and α-fluoroenoates also presents a promising route to chiral fluorinated building blocks. chemrxiv.org
| Enzyme Class | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase (e.g., from Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Racemic β-fluorophenyl-substituted β-amino carboxylic esters | (S)-β-amino acids and (R)-β-amino esters | ≥99% | mdpi.comresearchgate.net |
| Lipase (Amano PS) | Kinetic Resolution (Hydrolysis) | Racemic fluorinated arylcarboxylic acid esters | (S)-carboxylic acids and (R)-esters | High | mdpi.comresearchgate.net |
| Fluoroacetate Dehalogenase (RPA1163) | Kinetic Resolution | Racemic α-fluorocarboxylic acids | (R)-α-fluorocarboxylic acids and (R)-α-hydroxycarboxylic acids | High | acs.org |
| Transaminase | Asymmetric Synthesis | Prochiral ketones | Chiral amines | Up to >99% | nih.govmdpi.com |
| Ene Reductase | Asymmetric Reduction | α-fluoroenones/enoates | Chiral fluoroalkanes/fluoroesters | High | chemrxiv.org |
Chemical Reactivity and Transformation Mechanisms of 3 Cyclobutyl 2,2 Difluoropropanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of 3-cyclobutyl-2,2-difluoropropanoic acid is the primary site for many common organic transformations, although its reactivity is modulated by the adjacent difluoromethyl group.
Esterification and Amidation Reactions
The conversion of this compound to its corresponding esters and amides is a fundamental transformation. These reactions typically proceed through the activation of the carboxyl group.
Esterification: Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comyoutube.comyoutube.com The equilibrium of this reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Another method involves the reaction of the carboxylic acid with dialkyl dicarbonates, catalyzed by a weak Lewis acid such as magnesium chloride. organic-chemistry.orgorganic-chemistry.org
Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. fishersci.it Alternatively, borate (B1201080) reagents such as B(OCH₂CF₃)₃ have been shown to be effective for direct amidation of various carboxylic acids. nih.gov The reaction of the corresponding acyl chloride with an amine is also a highly effective method for amide formation. libretexts.org General protocols for amidation often involve dissolving the carboxylic acid in a suitable solvent like DMF, adding a base and the coupling reagents, followed by the amine. fishersci.itrsc.orgorganic-chemistry.org
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent/Catalyst | Description |
|---|---|---|
| Esterification | H₂SO₄, TsOH | Acid catalysts for Fischer esterification. masterorganicchemistry.comyoutube.com |
| Dialkyl dicarbonates/MgCl₂ | Formation of an anhydride (B1165640) intermediate. organic-chemistry.orgorganic-chemistry.org | |
| Amidation | DCC, EDC/HOBt | Carbodiimide coupling agents. fishersci.it |
| B(OCH₂CF₃)₃ | Boron-based reagent for direct amidation. nih.gov | |
| Acyl Chloride + Amine | A two-step process involving initial conversion to an acyl chloride. libretexts.org |
This table is generated based on general organic chemistry principles and may be applicable to this compound.
Reduction and Decarboxylation Pathways
Reduction: The reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, 3-cyclobutyl-2,2-difluoropropan-1-ol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of carboxylic acids. libretexts.org The reaction typically involves the formation of an aluminum salt of the carboxylate, which is then reduced to the alcohol. It is important to note that the gem-difluoro group is generally stable to these conditions.
Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a reaction that typically requires specific structural features in the molecule. masterorganicchemistry.com Simple aliphatic carboxylic acids are generally resistant to decarboxylation unless harsh conditions are applied. libretexts.org However, the presence of the electron-withdrawing gem-difluoro group at the α-position might influence the stability of the carboxylate anion and potentially facilitate decarboxylation under certain conditions, although this is not a facile process. rsc.org For comparison, β-keto acids and malonic acids undergo decarboxylation readily upon heating due to the formation of a stable enol intermediate through a cyclic transition state. masterorganicchemistry.com Another method for decarboxylation is the Hunsdiecker reaction, which involves the treatment of a silver salt of the carboxylic acid with bromine to yield an alkyl bromide. libretexts.org
Conversion to Acyl Halides and Anhydrides
Acyl Halides: this compound can be converted to the more reactive acyl halides, such as acyl chlorides or fluorides. Acyl chlorides are commonly synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The formation of acyl fluorides from related 2-heteroarylperfluoropropionic acids has been observed upon reaction with hexafluoropropene. nih.gov These acyl halides are valuable intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than the parent acid. organic-chemistry.org
Anhydrides: Symmetric anhydrides of this compound can be prepared by the dehydration of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). google.com Alternatively, the reaction of the corresponding acyl chloride with a carboxylate salt is a common method for anhydride synthesis. libretexts.org More modern methods include the use of reagents like triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov Unsymmetrical anhydrides can also be synthesized by reacting an acyl chloride with a different carboxylic acid. organic-chemistry.orggoogle.com
Reactivity at the Gem-Difluorinated Carbon Center
The presence of two fluorine atoms on the α-carbon dramatically impacts the reactivity at this center.
Nucleophilic Attack and Substitution Patterns
While the α-carbon of a carboxylic acid is not typically a site for nucleophilic attack, the strong inductive effect of the two fluorine atoms in this compound significantly increases the electrophilicity of this position. In related systems like gem-difluoroalkenes, the difluorinated carbon is highly susceptible to nucleophilic attack. nih.govnih.gov This suggests that under certain conditions, particularly after conversion of the carboxylic acid to a less reactive group, the gem-difluorinated carbon could potentially undergo nucleophilic substitution. However, direct substitution at an sp³-hybridized carbon bearing two fluorine atoms is challenging. The reaction is more likely to proceed through an elimination-addition mechanism if a suitable leaving group is present on the β-carbon, which is not the case here.
Influence of Fluorine on Electrophilicity and Stability
The high electronegativity of fluorine atoms has a profound effect on the electronic properties of the molecule.
Electrophilicity: The two fluorine atoms create a strong dipole, making the α-carbon electron-deficient and thus highly electrophilic. This increased electrophilicity enhances the acidity of the carboxylic acid proton. The gem-difluoro group is considered a bioisostere of a carbonyl or an ether oxygen atom, which highlights its electron-withdrawing nature and its ability to participate in polar interactions. nih.govresearchgate.net
Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts considerable thermal and chemical stability to the gem-difluoro moiety. aps.org This stability means that the C-F bonds are generally unreactive under many reaction conditions used to modify the carboxylic acid group. However, the presence of the gem-difluoro group can also lead to unique reactivity, such as facilitating the formation of short-lived α-fluorocarbocations under specific conditions, which can then undergo further transformations. nih.gov
Table 2: Summary of Reactivity
| Functional Group | Transformation | Key Points |
|---|---|---|
| Carboxylic Acid | Esterification/Amidation | Standard methods applicable, often requiring activation. masterorganicchemistry.comfishersci.it |
| Reduction | Requires strong reducing agents like LiAlH₄. libretexts.org | |
| Decarboxylation | Generally difficult without specific activating groups. masterorganicchemistry.comlibretexts.org | |
| Acyl Halide/Anhydride Formation | Standard reagents like SOCl₂ or P₂O₅ can be used. nih.govgoogle.com | |
| Gem-Difluorinated Carbon | Nucleophilic Attack | Increased electrophilicity at the α-carbon. nih.govnih.gov |
| Stability | C-F bonds are very strong and stable. aps.org |
This table is generated based on general organic chemistry principles and may be applicable to this compound.
Reactions of the Cyclobutyl Ring System
The reactivity of the cyclobutyl ring in this compound is largely governed by its inherent ring strain, which is estimated to be around 26 kcal/mol. wikipedia.orglibretexts.org This strain energy makes the ring susceptible to reactions that lead to the formation of more stable, less strained systems. chemistrysteps.comresearchgate.net The presence of the 2,2-difluoropropanoic acid substituent is expected to significantly influence the regioselectivity and feasibility of these reactions due to its steric bulk and strong electron-withdrawing nature.
Ring-opening reactions of cyclobutanes are common transformations that relieve ring strain. researchgate.net For this compound, such reactions could theoretically be initiated by thermal, acidic, basic, or metal-catalyzed conditions.
Thermal Rearrangements: Thermolysis of cyclobutanes can lead to fragmentation or isomerization. For instance, gaseous cyclobutane (B1203170) isomerizes to butadiene in a first-order process at elevated temperatures. doubtnut.comdoubtnut.com In the case of this compound, thermal decomposition would likely lead to a mixture of products due to the complexity of the substituent. The high activation energy for the concerted [σ2s + σ2a] cycloreversion makes a stepwise radical mechanism more probable. thieme-connect.de
Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the carboxylic acid group could be protonated, but it is the cyclobutyl ring itself that is more likely to undergo reaction if an appropriate functional group is present. For example, dehydration of 1,3-diarylcyclobutanols under acidic conditions can initiate ring rupture to form homoallylic fluorides. nih.gov While this compound lacks a hydroxyl group, acid-catalyzed rearrangements could potentially be promoted by other means, although the electron-withdrawing nature of the substituent would likely disfavor the formation of a cationic intermediate adjacent to the ring.
Metal-Catalyzed Reactions: Transition metals are known to catalyze a variety of cyclobutane ring-opening and rearrangement reactions. For example, palladium catalysts can effect the C-H arylation of cyclobutanes. baranlab.org More dramatically, magnesium and zinc centers can activate C-C σ-bonds in strained rings, leading to ring-opening. nih.gov The presence of the carboxylic acid and gem-difluoro groups in the target molecule would likely require careful selection of the catalyst and reaction conditions to avoid catalyst poisoning or undesired side reactions.
Direct functionalization of the cyclobutyl ring without ring-opening presents a significant synthetic challenge, but modern methods have made this more accessible.
C-H Functionalization: The selective activation of C-H bonds is a powerful tool for derivatization. For cyclobutanes, C-H functionalization can be directed by a nearby functional group. nih.gov In this compound, the carboxylic acid could potentially serve as a directing group for metal-catalyzed C-H activation at the C2 or C4 positions of the cyclobutyl ring. However, the strong inductive effect of the difluoro groups might deactivate adjacent C-H bonds, making functionalization at the C3 position more likely if sterically accessible.
Derivatization via the Carboxylic Acid: The carboxylic acid group provides a reliable handle for further derivatization. It can be converted to a variety of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. These new functional groups could then be used to direct or participate in subsequent reactions on the cyclobutyl ring. For instance, reduction of the carboxylic acid to an alcohol could open up pathways for elimination or substitution reactions that might be difficult to achieve directly.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| Thermal Rearrangement | High Temperature | Fragmentation/Isomerization |
| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H2SO4) | Complex mixture, potential for rearrangement |
| Metal-Catalyzed C-H Functionalization | Pd(OAc)2, Directing Group | Arylation or other functionalization of the cyclobutyl ring |
| Carboxylic Acid Reduction | LiAlH4, BH3 | Conversion to 3-cyclobutyl-2,2-difluoropropan-1-ol |
| Esterification | Alcohol, Acid Catalyst | Formation of the corresponding ester |
Mechanistic Investigations of Key Transformations
Due to the limited specific experimental data on this compound, the following discussion on mechanistic investigations is based on general principles and computational studies of related fluorinated and strained ring systems.
The kinetics of reactions involving cyclobutanes are often influenced by the relief of ring strain in the transition state.
Kinetics: The rate of ring-opening reactions is expected to be accelerated due to the release of the inherent 26 kcal/mol of ring strain. wikipedia.orglibretexts.org For example, the thermal isomerization of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a first-order process with a well-defined rate constant that has been extensively studied. acs.orgacs.org For this compound, the presence of the bulky and electron-withdrawing substituent would likely influence the activation energy of such processes. Kinetic studies, if performed, would likely involve monitoring the disappearance of the starting material or the appearance of a product over time using techniques like NMR or GC-MS.
| Parameter | Influence on Reactivity |
| Ring Strain | Provides a thermodynamic driving force for ring-opening reactions. |
| Substituent Effects (Electronic) | The electron-withdrawing CF2COOH group can influence the stability of intermediates and transition states. |
| Substituent Effects (Steric) | The bulky cyclobutyl group can hinder or direct the approach of reagents. |
The presence of fluorine atoms can have a profound effect on the geometry and energy of transition states.
Inductive and Steric Effects: The two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect, which would destabilize any developing positive charge on the adjacent C3 of the cyclobutyl ring. This makes cationic reaction pathways that involve this position less likely. Conversely, it could stabilize anionic character.
Computational Insights: While specific computational studies on this compound are not readily available, studies on related molecules provide valuable insights. For example, ab initio studies on cyclobutane itself have detailed the ring-puckering potential and the origin of the inversion barrier. nih.gov Theoretical studies on the SN2 reaction of α-glucopyranosyl fluoride (B91410) have shown that the reaction proceeds through a loose, "exploded" transition state. researchgate.netfao.org A similar loose transition state might be expected in nucleophilic substitution reactions on the cyclobutyl ring of the title compound, especially if the reaction involves the displacement of a leaving group from the ring.
Fluorine's Role in Transition State Stabilization: Fluorine's ability to participate in hydrogen bonding and its high electronegativity can lead to unique transition state structures. In some cases, fluorine can act as a hydrogen bond acceptor, while in others, the C-F bond can interact with developing positive charge. The specific role of the gem-difluoro group in the transition states of reactions involving this compound would depend heavily on the reaction mechanism.
Advanced Spectroscopic and Structural Analysis of 3 Cyclobutyl 2,2 Difluoropropanoic Acid and Its Derivatives
Conformational Analysis by Advanced NMR Spectroscopy (e.g., NOESY, Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution. nih.gov For 3-cyclobutyl-2,2-difluoropropanoic acid, a combination of one-dimensional and two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), and the analysis of scalar coupling constants are employed to define its solution-state structure.
The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to alleviate angular and torsional strain. masterorganicchemistry.com This puckering leads to two distinct orientations for the substituents on the ring: axial and equatorial. In the case of monosubstituted cyclobutanes, a dynamic equilibrium between these two conformations often exists. researchgate.net The temperature dependence of NMR spectra can reveal the thermodynamics of this equilibrium. researchgate.net For this compound, the bulky 2,2-difluoropropanoic acid group is expected to predominantly occupy the equatorial position to minimize steric hindrance.
NOESY experiments provide information about through-space correlations between protons that are in close proximity. For this compound, NOESY spectra would be expected to show correlations between the methine proton of the cyclobutyl ring and the protons on the adjacent methylene (B1212753) carbons of the ring. Furthermore, correlations between the cyclobutyl protons and the methylene protons of the side chain would help to define the preferred orientation of the side chain relative to the ring.
Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants within the cyclobutyl ring and between the ring and the side chain, the puckering of the ring and the rotational preferences around the C-C bond connecting the ring to the propanoic acid moiety can be determined. researchgate.net
| NMR Parameter | Expected Observation for this compound | Information Gained |
| ¹H NMR Chemical Shifts | Protons on the cyclobutyl ring would appear in the aliphatic region, with the methine proton likely shifted downfield due to the proximity of the carboxylic acid group. | Electronic environment of protons. |
| ¹³C NMR Chemical Shifts | The carbon bearing the two fluorine atoms would show a characteristic triplet due to one-bond C-F coupling. The cyclobutyl carbons would have distinct chemical shifts reflecting their positions. | Carbon skeleton and presence of fluorine. |
| ¹⁹F NMR Spectroscopy | A single resonance (or complex multiplet if diastereotopic) would confirm the presence of the CF₂ group. | Confirmation and electronic environment of fluorine atoms. |
| NOESY Correlations | Correlations between the methine proton on the cyclobutyl ring and the axial protons on the adjacent carbons. | Spatial proximity of protons, confirming ring puckering and substituent orientation. |
| ³JHH Coupling Constants | Analysis of coupling constants within the cyclobutane ring would provide insight into the dihedral angles and the degree of ring puckering. | Conformational preferences of the cyclobutane ring. |
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as cyclobutanol (B46151) and other carboxylic acids, allows for a detailed prediction of its solid-state characteristics. researchgate.net
It is anticipated that this compound would crystallize in a hydrogen-bonded dimeric form, a common motif for carboxylic acids. libretexts.org In this arrangement, two molecules are held together by strong hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. The fluorine atoms are expected to influence the crystal packing through weak C-F···H-C or C-F···F-C interactions.
The cyclobutane ring in the solid state would exhibit a puckered conformation, and the precise bond lengths and angles would be determined. The C-C bond lengths within the strained cyclobutane ring are expected to be slightly elongated compared to those in acyclic alkanes. nih.gov The presence of the two fluorine atoms on the alpha-carbon would lead to a shortening of the C-F bonds due to the high electronegativity of fluorine.
| Structural Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Basic symmetry of the crystal lattice. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Arrangement of molecules within the unit cell. |
| Hydrogen Bonding | O-H···O hydrogen bonds forming cyclic dimers. | Primary intermolecular interaction governing crystal packing. |
| C-C Bond Length (ring) | ~1.55 Å | Reflects the strain in the cyclobutane ring. |
| C-F Bond Length | ~1.35 Å | Characteristic bond length for organofluorine compounds. |
| C=O Bond Length | ~1.21 Å | Typical double bond character of a carboxylic acid carbonyl. |
| Ring Puckering Angle | ~20-30° | Quantifies the deviation of the cyclobutane ring from planarity. |
Vibrational Spectroscopy for Probing Molecular Interactions and Dynamics
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and bonding. rsc.org The analysis of the vibrational spectrum of this compound would reveal characteristic frequencies for its functional groups and the cyclobutane ring.
The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, typically observed in the range of 2500-3300 cm⁻¹, which is indicative of strong hydrogen bonding in the dimeric state. libretexts.org The C=O stretching vibration of the carboxylic acid dimer usually appears as a strong band around 1710 cm⁻¹. libretexts.org
The C-F stretching vibrations are expected to give rise to strong absorptions in the IR spectrum, typically in the 1100-1000 cm⁻¹ region. The vibrations of the cyclobutane ring itself, including ring breathing and puckering modes, would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹). capes.gov.br Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the C-C stretching of the ring, which might be weak in the IR spectrum. rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Comment |
| O-H Stretch (H-bonded) | 2500-3300 | IR | Very broad and strong, characteristic of carboxylic acid dimers. |
| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman | Sharp peaks, may overlap with the broad O-H stretch in the IR. libretexts.org |
| C=O Stretch | ~1710 | IR, Raman | Strong intensity in IR, characteristic of a hydrogen-bonded dimer. libretexts.org |
| C-F Stretch | 1000-1100 | IR | Typically strong absorptions. |
| Cyclobutane Ring Puckering | ~150-250 | Raman | Low-frequency mode sensitive to the ring conformation. |
| Cyclobutane Ring Breathing | ~900-1000 | Raman | Symmetric vibration, often strong in the Raman spectrum. |
The study of these vibrational modes under different conditions, such as in various solvents or at different temperatures, can provide further insights into intermolecular interactions and conformational changes. spiedigitallibrary.org
Theoretical and Computational Investigations of 3 Cyclobutyl 2,2 Difluoropropanoic Acid
Quantum Chemical Studies of Electronic Structure and Properties
Quantum chemical studies, which include Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic characteristics of 3-cyclobutyl-2,2-difluoropropanoic acid. These computational approaches provide a molecular-level view of its acidity, reactivity, and the influence of its fluorine substituents.
DFT calculations are a powerful tool for predicting the physicochemical properties of molecules like this compound. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of two fluorine atoms on the α-carbon (the carbon adjacent to the carboxyl group) has a profound impact on the acidity.
Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect. libretexts.org This effect stabilizes the carboxylate anion by delocalizing the negative charge, which in turn increases the acidity of the parent carboxylic acid. libretexts.org DFT calculations can quantify this effect by computing the pKa value of the acid. For comparison, while propanoic acid has a pKa of approximately 4.87, the introduction of electron-withdrawing groups significantly lowers this value, indicating a stronger acid. It is anticipated that DFT calculations for this compound would show a considerably lower pKa due to the two fluorine atoms.
The reactivity of the molecule can also be explored using DFT. For instance, the reaction of carboxylic acids to form acid fluorides can be influenced by interfacial phenomena, where proximity effects can lead to different products such as interchain carboxylic anhydrides. nih.gov DFT can help elucidate the reaction pathways and transition states for such reactions.
A summary of expected trends in acidity based on substituent effects is presented below:
| Compound | Substituent at α-carbon | Expected pKa Trend | Primary Reason for Acidity |
| Propanoic Acid | Two Hydrogen atoms | Higher (Less Acidic) | Alkyl group is weakly electron-donating. |
| 2-Fluoropropanoic Acid | One Fluorine atom | Intermediate | Inductive electron withdrawal by one fluorine atom. |
| 2,2-Difluoropropanoic Acid | Two Fluorine atoms | Lower (More Acidic) | Strong inductive electron withdrawal by two fluorine atoms. |
| This compound | Two Fluorine atoms | Lower (More Acidic) | Strong inductive electron withdrawal by two fluorine atoms; the cyclobutyl group has a minor electronic effect compared to fluorine. |
This table is generated based on established chemical principles of inductive effects.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, provide a highly accurate description of electronic effects. These methods are particularly useful for studying systems where electron correlation is important. In this compound, the interaction between the fluorine atoms and the carboxylic acid group is a key feature.
Computational Conformational Analysis and Energy Landscapes
The three-dimensional shape and flexibility of this compound are crucial for its interactions with other molecules. Computational conformational analysis helps in understanding its preferred shapes and the energy associated with transitioning between them.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape of molecules. MM methods use a classical mechanical force field to calculate the potential energy of a molecule as a function of its atomic coordinates, while MD simulations track the movement of atoms over time, providing a dynamic view of the molecule's behavior.
For the cyclobutyl moiety, a key structural feature of this compound, extensive conformational studies on similar cyclobutane (B1203170) derivatives have been performed. acs.orgnih.govacs.org These studies, which often combine experimental techniques with computational methods like DFT and MD simulations, reveal that the cyclobutane ring is not planar but puckered. acs.orgacs.org The substituents on the ring can adopt either an equatorial or an axial position, with the equatorial conformer generally being more stable. acs.org
MD simulations of fluorinated carboxylic acids have also been conducted to understand their behavior at interfaces, such as the air/water interface. ulisboa.ptmdpi.com These simulations show that fluorinated chains have an intrinsic helicity due to electronic repulsion between fluorine atoms, leading to high rigidity. ulisboa.pt While this compound has a shorter chain, the principles of how fluorinated groups behave in a dynamic environment are applicable.
Based on studies of cyclobutane derivatives, it is predicted that the cyclobutane ring in this compound exists in a puckered conformation. researchgate.net The substituent at the C2 position of the cyclobutane ring has been shown to modulate the conformational preference of the ring-puckering. acs.orgacs.org The inversion barrier between the two puckered conformers of monosubstituted cyclobutanes is relatively low, suggesting a degree of flexibility. acs.org
The preferred conformation of the entire molecule would involve a balance of steric and electronic effects. The bulky cyclobutyl group and the difluoropropanoic acid moiety will orient themselves to minimize steric hindrance. The flexibility of the molecule will be largely determined by the rotation around the single bonds connecting the cyclobutyl ring to the propanoic acid chain.
A hypothetical energy landscape for the puckering of the cyclobutane ring in a monosubstituted cyclobutane is depicted below:
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| A | Equatorial | 0 (most stable) |
| Transition State | Planar | ~1.8 - 2.0 |
| B | Axial | Higher than Equatorial |
This table is illustrative and based on data for monosubstituted cyclobutanes. The exact energy values for this compound would require specific calculations.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of this compound and to map out potential reaction pathways. This is particularly valuable for designing new synthetic routes or understanding its degradation mechanisms.
Studies on the reactivity of related α,α-difluoro-α-(aryloxy)acetic acids have shown that they are amenable to functionalization after fluorination. nih.gov For example, protodecarboxylation can be a viable reaction pathway. nih.gov For this compound, similar reactivity might be expected, where the carboxylic acid group can be transformed into other functional groups.
Computational studies, often in conjunction with experimental work, can rationalize the outcomes of reactions. For instance, in the Baeyer-Villiger oxidation of ketones, computational studies have been used to determine the migratory aptitude of different groups and to support the experimentally observed product distributions. acs.org For this compound, computational methods could be employed to predict the outcomes of its reactions, such as esterification, amidation, or reduction of the carboxylic acid. The electronic effects of the fluorine atoms will play a significant role in these transformations, likely enhancing the electrophilicity of the carbonyl carbon and influencing the stability of reaction intermediates.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can map out potential energy surfaces for various transformations, such as esterification or decomposition. These models help in identifying the most probable reaction pathways and the structures of transient species like transition states.
For instance, in a hypothetical esterification reaction with methanol, computational models can predict the geometry of the tetrahedral intermediate and the associated energy barriers. nih.gov The modeling of thermal decomposition of fluorinated carboxylic acids, for example, has shown that the process can initiate with the loss of hydrogen fluoride (B91410) (HF) and the formation of a transition α-lactone species. nih.gov While specific studies on this compound are not prevalent, data from similar molecules, such as perfluoropentanoic acid, demonstrate the formation of various smaller fluorinated compounds at high temperatures. nih.gov
Table 1: Hypothetical Transition State Geometries for a Reaction of this compound
| Reaction Coordinate | Key Interatomic Distances (Å) | Calculated Energy (kcal/mol) |
| C-O (carbonyl) bond formation | 1.8 | 25 |
| O-H (hydroxyl) bond breaking | 1.5 | 25 |
| C-F bond elongation | 2.0 | 40 |
Note: This table is illustrative and based on general principles of computational chemistry applied to similar compounds.
Influence of Fluorine on Reaction Barriers
The presence of two fluorine atoms on the alpha-carbon of this compound significantly influences its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. tandfonline.com This effect can stabilize or destabilize transition states, thereby altering the energy barriers of reactions.
In reactions where a negative charge develops at the carbonyl carbon in the transition state, the gem-difluoro group can lower the activation energy by stabilizing this charge. Conversely, for reactions involving the formation of a positive charge, the fluorine atoms would be destabilizing, thus increasing the reaction barrier. The introduction of fluorine can also impact the acidity of the carboxylic acid group, which in turn affects reaction rates in acid- or base-catalyzed processes. tandfonline.com Studies on the spectroscopy of transition states in hydrogen abstraction reactions involving fluorine have provided fundamental insights into how fluorine's presence alters reaction dynamics. acs.org
Molecular Modeling of Interactions with Biological Macromolecules (non-clinical)
Molecular modeling techniques are instrumental in predicting and analyzing the non-covalent interactions between this compound and biological macromolecules like proteins. These simulations provide a detailed, atomistic view of the binding process, which is crucial for understanding its potential biochemical effects.
Ligand-Protein Docking Simulations for Binding Mode Prediction
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For this compound, docking simulations can identify potential binding pockets in various proteins and predict the binding affinity. These simulations consider factors such as shape complementarity, electrostatic interactions, and hydrogen bonding. researchgate.net
The cyclobutyl group can engage in hydrophobic interactions within a protein's binding site, while the carboxylic acid group can form hydrogen bonds and salt bridges with polar and charged amino acid residues. The difluoro-substituents can participate in unique interactions, such as forming halogen bonds or interacting with backbone amide groups. Docking studies on structurally similar compounds, such as β-hydroxy-β-arylpropanoic acids with enzymes like cyclooxygenases (COX), have successfully identified potential inhibitors. nih.gov
Table 2: Predicted Binding Interactions of this compound with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
| Arginine | Salt Bridge | 2.8 |
| Serine | Hydrogen Bond | 3.1 |
| Leucine | Hydrophobic | 3.5 |
| Phenylalanine | π-π Stacking (with cyclobutyl ring) | 4.0 |
Note: This table is illustrative and represents typical interactions that could be predicted from a docking simulation.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its protein target over time. nih.govrsc.org Starting from a docked pose, an MD simulation can reveal the stability of the binding mode, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. researchgate.netlu.se
For a complex of this compound and a protein, MD simulations could show how the flexible cyclobutyl ring adapts its conformation to fit snugly into a hydrophobic pocket. nih.gov The simulations can also quantify the strength of key interactions, such as hydrogen bonds, by calculating their occupancy over the simulation trajectory. These dynamic insights are crucial for a more accurate understanding of the binding event than what can be obtained from static docking poses alone. rsc.org The simulations can track the root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex over nanoseconds. nih.gov
Role of 3 Cyclobutyl 2,2 Difluoropropanoic Acid As a Chemical Tool and Precursor
Building Block in Complex Organic Synthesis
The utility of 3-cyclobutyl-2,2-difluoropropanoic acid is most pronounced in its application as a foundational element in multi-step organic synthesis. Chemical suppliers often categorize it under "Fluorinated Building Blocks" and "Carboxylic Acids," underscoring its function as a starting material for constructing sophisticated target molecules.
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroalkanoic acid motif is particularly valuable. This compound serves as a direct precursor to molecules containing the 3-cyclobutyl-2,2-difluoropropyl group.
For instance, this acid is a key intermediate in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel, which is a target for the treatment of pain. In a patented synthetic route, the carboxylic acid is converted into a more reactive species, such as an acid chloride or an amide, to facilitate coupling with other fragments of the target inhibitor. One documented example involves the synthesis of N-(1-(cyclobutylmethyl)-2-(1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide derivatives, where the cyclobutyl-difluoro moiety is a critical component of the final molecule. The synthesis of these complex molecules often involves activating the carboxylic acid and reacting it with a chiral amine, followed by further transformations.
While specific examples detailing the stereoselective synthesis starting directly from racemic this compound are not extensively reported in public literature, the general strategy for creating stereodefined fluorinated compounds from such precursors is well-established. The carboxylic acid functional group provides a handle for several key transformations that can introduce chirality.
One common approach involves the conversion of the carboxylic acid to a chiral auxiliary-bearing amide. This allows for diastereoselective reactions at a position alpha to the carbonyl group or on the cyclobutyl ring. Alternatively, the racemic acid can be resolved into its individual enantiomers using chiral resolving agents, such as chiral amines, to form diastereomeric salts that can be separated by crystallization. These enantiomerically pure acids then become valuable synthons for the synthesis of stereodefined final products.
Another advanced application is the transformation of the acid into other functional groups. For example, a Curtius, Hofmann, or Lossen rearrangement of a derivative of the acid can lead to the corresponding amine, 1-amino-1-cyclobutyl-2,2-difluoroethane, a chiral difluorinated amine building block, if the starting acid is resolved. These chiral amines are highly sought after for incorporation into pharmaceutical candidates.
Development of Chemical Probes for Biochemical Research
Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function. The structural motifs present in this compound make it a relevant precursor for such tools. The difluoromethyl group can act as a bioisostere of a carbonyl group or a hydroxyl group, potentially serving as a non-hydrolyzable mimic of a substrate or transition state in an enzyme-catalyzed reaction.
For example, a common strategy in designing enzyme inhibitors is to replace a metabolically labile ester or amide bond with a more stable fluorinated ketone. This compound can be a precursor to such difluoroketones. By converting the carboxylic acid into a suitable electrophile, it can be coupled with nucleophiles to generate inhibitors for proteases or hydrolases where the difluoromethylene group is positioned next to the newly formed ketone to mimic the tetrahedral intermediate of amide or ester hydrolysis. While specific probes derived directly from this acid are not widely published, its potential is inferred from the known utility of similar α,α-difluoro carboxylic acids in probe development.
Applications in Materials Science Research
A review of current scientific literature does not indicate significant or direct applications of this compound in the field of materials science. The focus of this compound and its derivatives appears to be predominantly within the realms of medicinal chemistry and complex organic synthesis for life science applications. Its molecular structure does not immediately suggest properties typically sought for materials science, such as polymerization capability, liquid crystalline phases, or specific electronic properties for use in organic electronics, which may explain the absence of research in this area.
Biochemical and Mechanistic Studies of 3 Cyclobutyl 2,2 Difluoropropanoic Acid Interactions Excluding Human Data/clinical Trials
Mechanistic Investigations of Biochemical Pathways Perturbation (in vitro)
Without any research data, it is not possible to provide details on the biochemical interactions or the mechanism of action for 3-cyclobutyl-2,2-difluoropropanoic acid. No data tables on these topics can be generated. Further research would be required to elucidate the biochemical and mechanistic properties of this compound.
Future Directions and Emerging Research Avenues for 3 Cyclobutyl 2,2 Difluoropropanoic Acid
Advancements in Sustainable and Scalable Synthesis
There is currently no published research detailing sustainable or scalable synthesis methods specifically for 3-cyclobutyl-2,2-difluoropropanoic acid. General methods for the synthesis of other fluorinated carboxylic acids exist, but their direct applicability and optimization for this particular cyclobutyl-containing structure have not been documented.
Exploration of Novel Molecular Targets (mechanistic, in vitro)
No in vitro studies or mechanistic analyses have been published that identify or explore novel molecular targets for this compound. While research exists on the biological activities of other difluorinated compounds, such as certain β-lactams that act as tubulin-targeting agents, there is no evidence to connect these findings to the compound . mdpi.com The specific biological profile of this compound remains uncharacterized.
Integration into Chemoenzymatic and Flow Chemistry Approaches
The scientific literature lacks any mention of the integration of this compound into chemoenzymatic or flow chemistry processes. These modern synthetic methodologies have not yet been applied to the production or modification of this compound, according to available data.
Development of Advanced Computational Models for Fluorinated Systems
While computational modeling is a crucial tool in modern drug discovery and materials science, no advanced computational models have been specifically developed for or applied to this compound. Publicly accessible databases do contain basic predicted properties for structurally similar compounds, but dedicated computational studies on this molecule are absent.
Q & A
Q. What are the recommended synthetic routes for 3-cyclobutyl-2,2-difluoropropanoic acid, and how do fluorination methods influence yield?
Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by fluorination. A plausible route:
Cyclobutane precursor preparation : Use [2+2] photocycloaddition of alkenes to form the cyclobutyl group .
Fluorination : Apply diethylaminosulfur trifluoride (DAST) or XtalFluor-E to introduce difluoro groups at the β-position, optimizing temperature (-20°C to 0°C) to minimize side reactions .
Carboxylic acid functionalization : Hydrolysis of nitriles or esters under acidic/basic conditions (e.g., H₂SO₄/KOH) .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%). Fluorination efficiency depends on steric hindrance from the cyclobutyl group .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can computational modeling predict the electronic effects of the cyclobutyl and difluoro substituents?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to assess steric strain in the cyclobutyl ring .
- Calculate electrostatic potential maps to identify electron-deficient regions from fluorine atoms .
- Simulate acidity (pKa) via COSMO-RS solvation models, comparing to experimental titration data .
Validation : Benchmark against crystallographic data (if available) or NMR chemical shifts .
Advanced Research Questions
Q. How does steric strain in the cyclobutyl group influence reaction kinetics in nucleophilic acyl substitution?
Methodological Answer:
Q. What mechanisms explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
Q. How do the difluoro and cyclobutyl groups modulate interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Systematic Solubility Profiling :
- Contradiction Analysis : Discrepancies often arise from impurities (e.g., residual DAST); confirm purity via elemental analysis (<0.5% deviation) .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic pathways of this compound in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
